molecular formula C14H17F3N2O2 B13576236 4-methyl-N-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxamide

4-methyl-N-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxamide

Katalognummer: B13576236
Molekulargewicht: 302.29 g/mol
InChI-Schlüssel: VWSNUVXDGXLXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It features a piperidine ring substituted with a trifluoromethoxyphenyl group and a carboxamide group, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperidine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Shares the trifluoromethoxy group but differs in the core structure.

    4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar functional groups but different substitution pattern.

    4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of related compounds.

Uniqueness

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H17F3N2O2

Molekulargewicht

302.29 g/mol

IUPAC-Name

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H17F3N2O2/c1-10-6-8-19(9-7-10)13(20)18-11-2-4-12(5-3-11)21-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI-Schlüssel

VWSNUVXDGXLXME-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.